molecular formula C12H11NO2S2 B2736694 (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 23509-46-8

(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2736694
CAS No.: 23509-46-8
M. Wt: 265.35
InChI Key: MTLAHEBWVKXBAW-YFHOEESVSA-N
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Description

The (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative of significant interest in medicinal chemistry and oncology research. This compound is part of a class of heterocycles recognized as a "privileged scaffold" for developing potent bioactive agents . Thiazolidin-4-ones are under extensive investigation for their anticancer potential, demonstrating an ability to inhibit cancer cell proliferation through multiple pathways . Early-stage research into this specific chemical structure has identified it as a high-potency inhibitor of the protein kinase DYRK1A, demonstrating nanomolar activity (IC⁵⁰ 0.028 µM) . DYRK1A is a enzyme implicated in serious neurological conditions such as Alzheimer's disease and Down syndrome, and is also a target in cancer research due to its role in cell proliferation . The compound has also been evaluated for its in vitro anti-proliferative effects against a panel of representative tumor cell lines, highlighting its value as a candidate for further development of treatments for oncological disorders . Its core structure allows for exploration as a possible multi-target enzyme inhibitor, making it a versatile tool for researchers . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory research and cannot be used for clinical diagnosis or treatment of humans or animals.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-2-13-11(15)10(17-12(13)16)7-8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLAHEBWVKXBAW-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant antimicrobial activity. The compound's structure allows it to inhibit bacterial enzymes, disrupting essential metabolic pathways. For instance, studies have shown that thiazolidinone derivatives can effectively combat various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. The presence of the hydroxy group in the compound enhances its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by interacting with inflammatory mediators. This activity can alleviate conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Chemistry demonstrated that thiazolidinone derivatives exhibit potent antimicrobial activity against a range of pathogens. The study highlighted how structural variations impact efficacy, with this compound showing enhanced activity compared to other derivatives .

Case Study 2: Antioxidant Activity Assessment

Another research article assessed the antioxidant capabilities of thiazolidinone compounds using various in vitro assays. The findings indicated that this compound demonstrated significant radical scavenging activity, suggesting its potential use in dietary supplements or pharmaceutical formulations aimed at oxidative stress mitigation .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialInhibits bacterial enzymes; effective against resistant strains
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory mediators; alleviates chronic inflammation

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, reducing their activity and thus alleviating inflammation.

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core but differ in substituents at N3, C5, and the exocyclic double bond geometry (Z/E). Below is a detailed comparison of Compound 3e with structurally related analogs:

Substituent Variations at C5
Compound Name C5 Substituent Key Biological Activity IC₅₀/EC₅₀ Reference
Compound 3e 4-hydroxybenzylidene DYRK1A inhibition 0.028 µM
(5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-bromobenzylidene Photosynthesis inhibition (spinach) 3.0 µM
(5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-chlorobenzylidene Antialgal activity (Chlorella vulgaris) 1.3 µM
(5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-hydroxybenzylidene Structural analog (no activity reported) N/A
(5Z)-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3,4-dihydroxybenzylidene Synthetic intermediate N/A

Key Findings :

  • Electron-withdrawing groups (e.g., Br, Cl) at C5 enhance photosynthesis inhibition but reduce kinase affinity compared to the 4-hydroxy group in Compound 3e .
  • Hydroxy group position : The 4-hydroxybenzylidene group in Compound 3e maximizes DYRK1A inhibition, whereas 2-hydroxy analogs (e.g., ) show diminished activity, likely due to steric hindrance or altered hydrogen-bonding patterns .
Substituent Variations at N3
Compound Name N3 Substituent Key Biological Activity IC₅₀/EC₅₀ Reference
Compound 3e Ethyl DYRK1A inhibition 0.028 µM
(5Z)-3-phenyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl Structural studies (no activity reported) N/A
(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one Piperazine Kinase inhibition (DYRK1A) 0.033 µM

Key Findings :

  • N3 alkyl vs. aryl groups : The ethyl group in Compound 3e improves solubility and pharmacokinetics compared to bulkier aryl substituents (e.g., phenyl in ).
  • Heterocyclic substituents : Piperazine derivatives (e.g., ) show comparable kinase inhibition but may exhibit off-target effects due to increased basicity .

Biological Activity

The compound (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one , belonging to the thiazolidin-4-one class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure

The structure of the compound can be represented as follows:

C12H13N1O2S1\text{C}_{12}\text{H}_{13}\text{N}_1\text{O}_2\text{S}_1

1. Antioxidant Activity

Thiazolidin-4-one derivatives are known for their antioxidant properties. A study indicated that substituents at the 4-position significantly enhance antioxidant activity. Specifically, compounds with a 4-hydroxyphenyl group exhibited improved inhibition of lipid peroxidation compared to others without this substitution .

Table 1: Antioxidant Activity of Thiazolidin-4-One Derivatives

CompoundEC50 (mM)Remarks
3i0.565Best antioxidant activity
3r0.708High lipid peroxidation inhibition

2. Anticancer Activity

Research has demonstrated that thiazolidin-4-one derivatives possess significant anticancer properties. The compound this compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

In a comparative study, derivatives were tested against HeLa cells and other tumor cell lines, revealing that the compound induced apoptosis through both extrinsic and intrinsic pathways .

Table 2: Anticancer Activity against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa<10Apoptosis induction
MDA-MB 231<10Cell cycle arrest
HCT116<10Intrinsic pathway activation

3. Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been well documented. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that thiazolidin derivatives showed over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity

Bacteria% Inhibition
Staphylococcus aureus91.66
Escherichia coli88.46

4. Anti-inflammatory Activity

Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties. The presence of the hydroxy group at the para position on the benzylidene moiety is believed to enhance this activity by modulating inflammatory pathways .

Case Study 1: Anticancer Mechanism

A recent study focused on the mechanism of action of thiazolidin derivatives against cancer cells revealed that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cell signaling pathways associated with cancer progression . The study highlighted the potential for developing new anticancer therapies based on thiazolidin scaffolds.

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of various thiazolidin derivatives demonstrated their effectiveness in treating infections caused by resistant bacterial strains. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Q. What is the standard synthetic route for (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

The compound is synthesized via a condensation reaction between 3-ethyl-2-thioxothiazolidin-4-one and 4-hydroxybenzaldehyde in acetic acid with ammonium acetate as a catalyst. Key parameters include:

  • Molar ratios : 1:1 for aldehyde and thiazolidinone precursors .
  • Solvent : Acetic acid is critical for protonating the aldehyde and facilitating Schiff base formation .
  • Temperature : Reflux (typically 80–100°C) accelerates cyclization to form the benzylidene-thiazolidinone core .
  • Purification : Recrystallization from ethanol or methanol ensures purity (>95%) .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For example, SC-XRD analysis of analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives) revealed bond angles (e.g., C7–S1–C8 = 93.2°) and torsion angles (e.g., −179.12° for the thiazolidinone ring), confirming the Z-configuration . Alternative methods include NOESY NMR to detect spatial proximity between the ethyl group and benzylidene proton .

Q. What spectroscopic techniques are used to characterize this compound?

  • FT-IR : Confirms the thioxo group (C=S stretch at ~1,200 cm⁻¹) and hydroxyl group (O–H stretch at ~3,300 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons from the 4-hydroxybenzylidene moiety appear as doublets (δ 7.2–7.8 ppm), while the ethyl group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.5–3.7 ppm) .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 279.05 for C₁₂H₁₁NO₂S₂) .

Advanced Research Questions

Q. How can substituents on the benzylidene group modulate antimicrobial activity, and what contradictions exist in structure-activity relationships (SAR)?

Studies on 5-benzylidene rhodanine derivatives reveal that electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity, while bulky substituents reduce it. However, contradictions arise when comparing in vitro and in vivo results:

  • Example : 4-Hydroxybenzylidene derivatives show potent in vitro inhibition of S. aureus (MIC = 8 µg/mL) but poor bioavailability in vivo due to rapid hepatic clearance .
  • Methodological resolution : Use prodrug strategies (e.g., acetylating the hydroxyl group) to improve pharmacokinetics .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The iodine atom in iodinated analogs (e.g., 5-[(4-hydroxy-3-iodophenyl)methylene] derivatives) undergoes facile nucleophilic substitution with amines or thiols. Reaction pathways depend on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, yielding 3,5-disubstituted products .
  • Leaving group ability : Iodine’s polarizability enables faster substitution compared to chloro or bromo analogs .

Q. How can computational tools predict synthetic pathways for novel derivatives?

Retrosynthetic AI platforms (e.g., Pistachio, Reaxys) propose one-step routes by analyzing structural motifs. For example:

  • Input : Target molecule with a 4-hydroxybenzylidene group.
  • Output : Condensation of 3-ethylrhodanine with 4-hydroxybenzaldehyde (84% predicted yield) . Validation via DFT calculations (e.g., Gibbs free energy of reaction < 0) ensures thermodynamic feasibility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antioxidant activity?

Discrepancies arise from assay-specific conditions:

  • DPPH assay : Hydroxyl groups scavenge radicals (IC₅₀ = 12 µM), but results vary with solvent (e.g., ethanol vs. DMSO) .
  • FRAP assay : Limited activity (IC₅₀ > 50 µM) due to poor reduction potential of the thioxo group . Resolution : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and use orthogonal assays (e.g., ORAC + DPPH) .

Q. How do crystallographic data resolve ambiguities in tautomeric forms?

SC-XRD of (5Z)-3-ethyl derivatives confirms the thione (C=S) tautomer over the thiol (C–SH) form, evidenced by:

  • Bond lengths : S2–C7 = 1.65 Å (consistent with C=S) .
  • Hydrogen bonding : O2–H2A∙∙∙S1 interactions stabilize the thione configuration .

Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to screen solvent, temperature, and catalyst combinations .
  • Bioactivity studies : Employ time-kill assays for antimicrobials and ROS quantification for antioxidants .
  • Computational validation : Pair AI-driven synthesis planning with molecular docking (e.g., AutoDock Vina) to predict target binding .

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